Fmoc-5-amino-2-methoxybenzoic acid
Overview
Description
Fmoc-5-amino-2-methoxybenzoic acid is an organic compound with the molecular formula C23H19NO5 . It has a molecular weight of 389.41 . This compound is considered an important organic intermediate and can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .
Synthesis Analysis
This compound is synthesized using standard Fmoc chemistry . The synthesis process involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis
The IUPAC name for this compound is 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methoxybenzoic acid . The InChI code is 1S/C23H19NO5/c1-28-21-11-10-14 (12-19 (21)22 (25)26)24-23 (27)29-13-20-17-8-4-2-6-15 (17)16-7-3-5-9-18 (16)20/h2-12,20H,13H2,1H3, (H,24,27) (H,25,26) .Chemical Reactions Analysis
The Fmoc group in this compound is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
This compound has a molecular weight of 389.40 g/mol . The exact mass and monoisotopic mass are 389.12632271 g/mol . It has a complexity of 574 .Scientific Research Applications
1. Peptide Synthesis and Modification
Fmoc-5-amino-2-methoxybenzoic acid plays a crucial role in the synthesis and modification of peptides. For instance, it is used in the creation of unnatural amino acids that mimic tripeptide β-strand structures, contributing significantly to peptide research and development (Nowick et al., 2000). It's also integral in the synthesis of 'difficult sequences' in peptides, showcasing its value in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993).
2. Solid-Phase Peptide Synthesis
This compound is essential in solid-phase peptide synthesis. For example, it is used in the preparation of peptide amides, illustrating its versatility in various synthetic methods (Funakoshi et al., 1988). It is also involved in the synthesis of metal-complex containing peptides, demonstrating its application in more complex peptide structures (Dirscherl et al., 2007).
3. Antibacterial and Therapeutic Applications
Research has demonstrated the potential of this compound in developing antibacterial hydrogelators. These hydrogelators, based on Fmoc amino acid/peptides, show promise as potent antibacterial agents due to their cell membrane penetration properties (Debnath et al., 2010).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Fmoc-5-amino-2-methoxybenzoic acid plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during these processes. For instance, it is often used in solid-phase peptide synthesis, where it serves as a protecting group for amino acids. This compound interacts with enzymes such as peptidyl transferases, which facilitate the formation of peptide bonds. The nature of these interactions is typically covalent, as the compound forms stable bonds with the amino acids, protecting them from unwanted reactions during the synthesis process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of peptide synthesis, the presence of this compound can alter the expression of genes involved in protein synthesis. It can also impact cellular metabolism by modifying the availability of amino acids and other substrates required for protein synthesis .
Molecular Mechanism
The mechanism of action of this compound involves several molecular interactions. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as amino acids and enzymes. It acts as an inhibitor of certain enzymes, preventing them from catalyzing unwanted reactions during peptide synthesis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, potentially affecting cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, toxic effects can be observed, including alterations in gene expression, disruption of cellular metabolism, and potential cell death. Threshold effects have been noted, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and other cofactors that facilitate the formation of peptide bonds. This compound can also affect metabolic flux by altering the availability of substrates and intermediates required for protein synthesis. Changes in metabolite levels have been observed in cells exposed to this compound, indicating its significant impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound can be influenced by its interactions with specific transporters, leading to its concentration in certain cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing this compound to its intended location. For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in peptide synthesis and other biochemical processes .
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-28-21-11-10-14(12-19(21)22(25)26)24-23(27)29-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFSQXIWQGECQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165073-03-0 | |
Record name | 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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